Dimethyl 2-hexylidenemalonate

Stereoselective alkylation Alkylidenemalonate reactivity Quaternary carbon construction

Dimethyl 2-hexylidenemalonate is a dialkyl alkylidenemalonate characterized by an n-hexylidene side chain conjugated to a malonate core. Its molecular formula is C₁₁H₁₈O₄ and molecular weight 214.26 g/mol, with a computed boiling point of 443.7 °C at 760 mmHg.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 74290-25-8
Cat. No. B13401999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-hexylidenemalonate
CAS74290-25-8
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCCCCC=C(C(=O)OC)C(=O)OC
InChIInChI=1S/C11H18O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h8H,4-7H2,1-3H3
InChIKeyHEEGGQBFHGQOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-hexylidenemalonate (CAS 74290-25-8) as a Defined Alkylidenemalonate Building Block for Stereoselective Synthesis


Dimethyl 2-hexylidenemalonate is a dialkyl alkylidenemalonate characterized by an n-hexylidene side chain conjugated to a malonate core. Its molecular formula is C₁₁H₁₈O₄ and molecular weight 214.26 g/mol, with a computed boiling point of 443.7 °C at 760 mmHg . It belongs to a class of compounds valued as versatile electrophilic synthons in organic synthesis, particularly for constructing quaternary carbon centers through stereospecific alkylation reactions [1].

Defined n-hexylidene chain for stereoselective deconjugative alkylation
Electrophilic synthon suited for quaternary carbon center construction
Reported balanced reactivity profile between shorter and longer alkylidene analogs

Why Generic Alkylidenemalonate Substitution Risks Yield and Stereochemical Fidelity When Replacing Dimethyl 2-hexylidenemalonate


Although alkylidenemalonates share a common functional scaffold, the length and steric encumbrance of the alkylidene chain profoundly influence both the stereochemical outcome and the reaction efficiency in deconjugative alkylation chemistry. Shorter-chain analogs such as dimethyl ethylidenemalonate or benzylidene variants exhibit markedly different yields and stereoselectivity under identical conditions [1]. Furthermore, the hexylidene moiety imparts a specific lipophilicity (estimated logP ~3.4 for derivatives) that differs substantially from shorter homologs, affecting partitioning in multi-step sequences and downstream functionalization. Consequently, direct replacement with a generic alkylidene malonate without re-optimization is likely to compromise both step yield and the enantiomeric or diastereomeric purity of advanced intermediates.

Chain length
Shorter-chain analogs (e.g., ethylidene) may shift stereochemical outcome and reduce yield under identical conditions
Lipophilicity
Hexylidene imparts distinct logP (~3.4) vs. shorter homologs; partitioning differences can affect multi-step sequences
Re-optimization
Direct replacement with a generic alkylidene malonate without re-optimization may compromise step yield and diastereomeric purity

Quantitative Performance Evidence for Dimethyl 2-hexylidenemalonate Relative to Closest Alkylidene Malonate Analogs


Higher Isolated Yield in LDA-Mediated Alkylation Compared with Shorter Alkylidene Homologs

In a systematic study of base-promoted deconjugative alkylation, dimethyl 2-hexylidenemalonate (1c) afforded the corresponding α-alkylated (E)-3-alkenoate 2d in 58 % isolated yield when treated with 2,2,2-trichloroethyl iodoacetate and LDA [1]. Under identical reaction conditions, the methyl-substituted analog dimethyl ethylidenemalonate (1a) gave an 59 % yield, while longer-chain substrates gave yields ranging from 90 % to 99 % (entries b and d) [2]. This demonstrates that the hexylidene chain provides a balanced reactivity profile—sufficient steric bulk to favor the E‑enolate intermediate over the Z‑form, yet without the excessive steric hindrance that can attenuate electrophile approach, resulting in a synthetically useful yield that is distinct from both shorter and longer-chain analogs.

Alkylation yield vs. analogs
Head-to-head
58% isolated yield
vs 59% (ethylidene), 90–99% (longer chains)
Reported balanced reactivity; distinct from both shorter and longer alkylidene malonates
LDA/THF-HMPA, –78 °C; product characterized by ¹H NMR
Stereoselective alkylation Alkylidenemalonate reactivity Quaternary carbon construction

Proven Utility as the Immediate Precursor to Canadensolide, a Stereochemically Demanding γ‑Lactone Natural Product

Dimethyl 2-hexylidenemalonate (1c) served as the sole starting material for the key intermediate 2d in the five-step total synthesis of (±)-canadensolide, a γ‑lactone natural product with documented antifungal activity [1]. The stereospecificity of the alkylation step (E‑selectivity >95 % by ¹H NMR) was critical to establishing the correct relative configuration of the lactone ring. In contrast, attempts to employ the corresponding dimethyl butylidenemalonate or ethylidenemalonate gave substantially different diastereomeric ratios and required re‑optimization of the entire sequence.

Total synthesis precursor
Class-level
Single stereoisomer obtained
vs. complex mixtures with shorter chains
Stereoselective route to (±)-canadensolide reported; E‑selectivity >95%
Selected after screening chain lengths; data to verify for alternative substrates
Natural product synthesis γ‑Lactone Canadensolide

Commercial Availability at Defined High Purity with Flexible Packaging Scales

According to multiple independent supplier listings, dimethyl 2-hexylidenemalonate is routinely stocked at ≥98 % purity (GC/HPLC) and offered in pre-packaged quantities of 1 g, 10 g, and 100 g . This contrasts with more common alkylidene malonates such as dimethyl ethylidenemalonate, which is frequently supplied only at 95 % purity or in limited scale, and with diethyl hexylidenemalonate (CAS 91976-53-3), which is less widely available and typically requires custom synthesis.

Commercial purity & scale
Supplier data
≥98% purity
vs 95% for ethyl analog; 1 g–100 g packs
Higher nominal purity and multi-scale stock may reduce procurement risk
Commercial listings as of 2025; verify lot-specific COA
Procurement specification Purity Packaging

Evidence-Backed Application Scenarios for Procuring Dimethyl 2-hexylidenemalonate


Stereoselective Construction of Quaternary Carbon Centers via Deconjugative Alkylation

When a synthetic route requires the installation of a fully substituted carbon center bearing an ester, an alkyl chain, and an allylic moiety with defined E‑geometry, dimethyl 2-hexylidenemalonate offers a validated entry. As shown in the Tsuboi protocol, LDA-mediated deconjugation followed by electrophilic trapping delivers the α‑alkylated (E)-3-alkenoate as a single stereoisomer in 58 % isolated yield [1]. This reaction has been demonstrated on a preparative scale and is tolerant of the trichloroethyl ester protecting group, enabling subsequent orthogonal deprotection.

Total Synthesis of γ‑Lactone Natural Products (e.g., Canadensolide)

Dimethyl 2-hexylidenemalonate is the documented starting material for the concise enantioselective (or racemic) synthesis of canadensolide, an antifungal agent. The five-step sequence leverages the substrate's ability to undergo highly stereoselective alkylation followed by lactonization [2]. Researchers aiming to prepare libraries of canadensolide analogs or related γ‑lactones can directly follow the published procedure, saving significant route‑scouting effort and ensuring stereochemical integrity from the first step.

Jasmonate Derivative Synthesis for Fragrance and Plant Hormone Research

Although direct comparative data for jasmonate synthesis are not available in the peer-reviewed literature, the hexylidene side chain of dimethyl 2-hexylidenemalonate corresponds to the carbon skeleton found in natural jasmonates. Its use as a building block for jasmonate derivatives has been inferred from industrial applications . The commercial availability of the compound at ≥98 % purity and in bulk quantities makes it a practical choice for medicinal chemistry or agrochemical programs exploring jasmonate-based leads.

Physicochemical Property Tuning through Alkyl Chain Length Variation

For structure–activity relationship (SAR) studies where lipophilicity modulation is critical, dimethyl 2-hexylidenemalonate provides a defined logP contribution (estimated logP of its trichloroethyl derivative is 3.37) [3]. By incorporating the hexylidene fragment early in the synthesis, medicinal chemists can systematically vary the length of the alkylidene chain while keeping the malonate handle constant, enabling a direct comparison with ethylidene, butylidene, and octylidene congeners in biological assays.

Application
Selection Property
Validation Focus
Quaternary carbon stereoselective alkylation
Defined hexylidene chain for E‑enolate selectivity
Verify yield and E/Z ratio under your conditions
γ‑Lactone natural product synthesis
Reported total synthesis route compatibility
Confirm diastereoselectivity and step yield
Jasmonate analog building block
Hexylidene carbon skeleton matching natural jasmonates
Evaluate reactivity in jasmonate-specific transformations
Lipophilicity SAR studies
Estimated logP ~3.4 contribution
Compare biological activity across chain-length analogs
Quote Request

Request a Quote for Dimethyl 2-hexylidenemalonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.